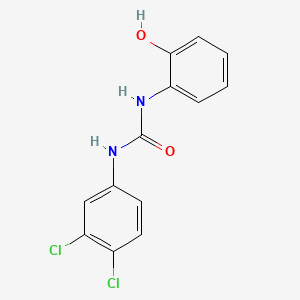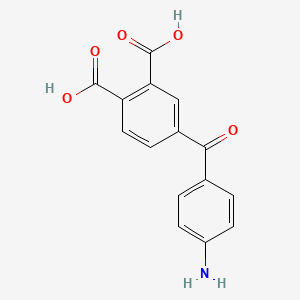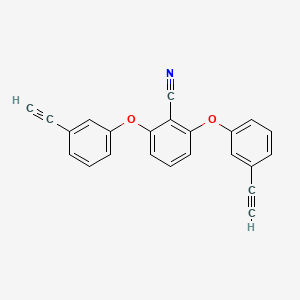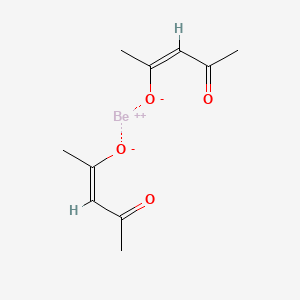
N-(3,4-dichlorophenyl)-N'-(2-hydroxyphenyl)urea
Descripción general
Descripción
N-(3,4-dichlorophenyl)-N'-(2-hydroxyphenyl)urea, commonly known as DCPU, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of DCPU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DCPU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anti-cancer activity. DCPU has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
DCPU has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of oxidative stress, and inhibition of inflammation. These effects are believed to be mediated by the inhibition of various enzymes and signaling pathways, as discussed above.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPU has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. However, DCPU also has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DCPU, including the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of DCPU and to identify any potential side effects or toxicity. Finally, the development of new synthesis methods for DCPU may improve its yield and purity, making it more accessible for scientific research.
Aplicaciones Científicas De Investigación
DCPU has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, DCPU has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, DCPU has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In anti-inflammatory activity, DCPU has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c14-9-6-5-8(7-10(9)15)16-13(19)17-11-3-1-2-4-12(11)18/h1-7,18H,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWKVEPWZDIOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325954 | |
| Record name | MLS000757212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198731 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
400877-42-1 | |
| Record name | MLS000757212 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B3825516.png)

![2,2'-[(E)-1,2-ethenediyl]bis[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzenesulfonic acid] - 1H-imidazole (1:2)](/img/structure/B3825525.png)
![N-(3-chloro-4-fluorophenyl)-3-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-3-oxopropanamide](/img/structure/B3825533.png)
![1-ethyl-5-methyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1H-pyrazole-4-carboxamide](/img/structure/B3825538.png)


![4,4'-[(3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)bis(4,1-phenyleneoxy)]diphthalonitrile](/img/structure/B3825557.png)
![2-[(3-imino-2,3-dihydro-1H-isoindol-1-ylidene)amino]benzonitrile](/img/structure/B3825559.png)
![2,6-bis{3-[(4-ethynylbenzylidene)amino]phenoxy}benzonitrile](/img/structure/B3825566.png)


![4-methyl-N-[2-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-6-quinazolinyl]benzenesulfonamide](/img/structure/B3825585.png)
![N',N'''-(4-methyl-1,3-phenylene)bis[N-(2-cyanophenyl)urea]](/img/structure/B3825598.png)